4-Hexyl-4'-hydroxyazobenzene isopropanol hemisolvate
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Overview
Description
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate is a compound with the molecular formula C18H22N2O · ½C3H8O. It is a derivative of azobenzene, a well-known compound in the field of organic chemistry due to its photochromic properties. The presence of the hexyl group and the hydroxy group in the structure of 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate imparts unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate typically involves the reaction of 4-hexylphenol with nitrosobenzene under specific conditions to form the azobenzene derivative. The reaction is carried out in the presence of a solvent such as isopropanol, which acts as a hemisolvate. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The azo group can be reduced to form the corresponding amine derivative.
Substitution: The hydroxy group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate has several scientific research applications, including:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: It is used in the study of protein-ligand interactions and as a probe for studying biological membranes.
Industry: It is used in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to light, the compound undergoes a trans-cis isomerization, which can be reversed by exposure to light of a different wavelength. This photoisomerization process is responsible for the compound’s photochromic properties and its ability to act as a molecular switch.
Comparison with Similar Compounds
4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate can be compared with other azobenzene derivatives, such as:
4-Hydroxyazobenzene: Lacks the hexyl group, resulting in different solubility and photochromic properties.
4-Hexylazobenzene:
4-Methoxyazobenzene: Contains a methoxy group instead of a hydroxy group, leading to different chemical and physical properties.
The presence of both the hexyl and hydroxy groups in 4-Hexyl-4’-hydroxyazobenzene isopropanol hemisolvate makes it unique and imparts specific properties that are advantageous for certain applications.
Properties
CAS No. |
928114-48-1 |
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Molecular Formula |
C39H52N4O3 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
4-[(4-hexylphenyl)diazenyl]phenol;propan-2-ol |
InChI |
InChI=1S/2C18H22N2O.C3H8O/c2*1-2-3-4-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(21)14-12-17;1-3(2)4/h2*7-14,21H,2-6H2,1H3;3-4H,1-2H3 |
InChI Key |
VVWZNEBTSFCUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O.CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O.CC(C)O |
Origin of Product |
United States |
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